5-(Benzyloxy)-3-(2-nitrovinyl)-1H-indole
Description
Contextualization within Indole (B1671886) Chemistry
Indole chemistry is a rich and dynamic field, owing to the versatile reactivity of the indole ring system. rsc.org The indole nucleus is an aromatic heterocyclic compound, consisting of a fused benzene (B151609) and pyrrole (B145914) ring. rsisinternational.org This architecture allows for various chemical modifications at multiple positions. The C3 position of the indole ring is particularly nucleophilic and prone to electrophilic substitution, a fundamental reaction in many indole syntheses. orgsyn.org
The subject of this article, 5-(Benzyloxy)-3-(2-nitrovinyl)-1H-indole, exemplifies several key aspects of indole chemistry. The presence of a substituent at the C3 position is a common feature of many biologically active and synthetically useful indoles. Furthermore, the 5-position of the indole ring is often functionalized to modulate the electronic properties and biological activity of the molecule. The benzyloxy group at this position, a benzyl (B1604629) ether, serves as a protecting group for the 5-hydroxyindole (B134679) moiety, which can be sensitive to certain reaction conditions. This strategic protection allows for a wider range of chemical transformations to be performed on other parts of the molecule.
Significance of the this compound Scaffold in Contemporary Organic Synthesis Research
The significance of this compound in modern organic synthesis lies primarily in the synthetic versatility of its 3-(2-nitrovinyl) group. This functional group is a powerful synthetic tool, acting as a Michael acceptor and a precursor to a variety of other important functionalities.
The electron-withdrawing nature of the nitro group makes the β-carbon of the vinyl group highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of diverse substituents at the carbon adjacent to the indole C3 position. Moreover, the nitro group itself can be transformed into other functional groups, such as amines, ketones, or oximes, further expanding the synthetic utility of this scaffold. For instance, reduction of the nitroalkene can lead to the corresponding 2-(indol-3-yl)ethanamine derivatives, which are core structures in many tryptamine-based natural products and pharmaceuticals.
A related compound, 5-Methoxy-3-(2-nitrovinyl)indole, serves as a reactant in the preparation of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) inhibitors, highlighting the potential of such scaffolds in medicinal chemistry. scbt.com
Historical and Emerging Research Trajectories in Indole-Based Systems
Historically, the synthesis of indole derivatives has been dominated by classic named reactions like the Fischer, Bischler-Möhlau, and Nenitzescu indole syntheses. nih.gov These methods, while foundational, often require harsh reaction conditions.
Contemporary research is increasingly focused on developing more efficient and environmentally benign synthetic methodologies. researchgate.net This includes the use of green chemistry principles such as microwave-assisted synthesis, the use of ionic liquids, and solvent-free reactions. researchgate.net Furthermore, modern synthetic strategies are geared towards the direct functionalization of the indole core through methods like C-H activation, which avoids the need for pre-functionalized starting materials. numberanalytics.com
Emerging trends in indole chemistry also point towards their application in materials science, particularly in the development of organic electronics like OLEDs and OPVs. numberanalytics.com The inherent electronic properties of the indole ring system make it an attractive component for these advanced materials. Moreover, the development of indole-based biosensors is an active area of research, leveraging the specific interactions of indole derivatives with biological systems. nih.gov
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 69796-46-9 | chemicalbook.com |
| Molecular Formula | C17H14N2O3 | chemicalbook.com |
| Molecular Weight | 294.31 g/mol | ambeed.com |
| IUPAC Name | 3-[(E)-2-nitroethenyl]-5-(phenylmethoxy)-1H-indole | |
| Synonyms | 5-Benzyloxy-3-(2-nitrovinyl)indole, 3-(2-nitrovinyl)-5-(phenylmethoxy)-1H-indole |
Synthesis
The synthesis of 3-(2-nitrovinyl)indoles is a well-established transformation in organic chemistry. A common and direct method involves the condensation of an indole derivative with nitroacetaldehyde or a suitable equivalent. A more frequently employed approach is the Henry reaction (nitroaldol reaction) between an indole-3-carboxaldehyde (B46971) and a nitroalkane, followed by dehydration.
For the specific synthesis of this compound, the precursor would be 5-(Benzyloxy)-1H-indole-3-carboxaldehyde. This aldehyde can be prepared from 5-(Benzyloxy)indole via formylation, for example, through the Vilsmeier-Haack reaction. The subsequent condensation with nitromethane (B149229) in the presence of a base, followed by dehydration, would yield the target compound.
A general procedure for a similar transformation is the reaction of 5-(Benzyloxy)indole with nitromethane and a base like ammonium (B1175870) acetate (B1210297). sigmaaldrich.com
Spectroscopic Data
Structure
3D Structure
Properties
IUPAC Name |
3-(2-nitroethenyl)-5-phenylmethoxy-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-19(21)9-8-14-11-18-17-7-6-15(10-16(14)17)22-12-13-4-2-1-3-5-13/h1-11,18H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFAFPNKRNJZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245583 | |
| Record name | 3-(2-Nitroethenyl)-5-(phenylmethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69796-46-9 | |
| Record name | 3-(2-Nitroethenyl)-5-(phenylmethoxy)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69796-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Nitroethenyl)-5-(phenylmethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation Pathways of 5 Benzyloxy 3 2 Nitrovinyl 1h Indole
Reactivity of the 2-Nitrovinyl Group
The 2-nitrovinyl group attached to the C3 position of the indole (B1671886) ring is a powerful electron-withdrawing group, which polarizes the carbon-carbon double bond and renders the β-carbon highly electrophilic. This feature is the cornerstone of its reactivity, making it a valuable precursor for the synthesis of a wide array of more complex indole-based structures, including tryptamine (B22526) derivatives and other heterocyclic systems.
Michael Addition Reactions with Various Nucleophiles
One of the most fundamental reactions of 3-(2-nitrovinyl)indoles is the Michael (or conjugate) addition, where a nucleophile attacks the electrophilic β-carbon of the nitrovinyl group. A diverse range of nucleophiles, including carbon-based nucleophiles like 1,3-dicarbonyl compounds and organometallic reagents, as well as heteroatom nucleophiles, can be employed in this transformation.
Research on related 3-(2-nitrovinyl)indoles has demonstrated that the addition of 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate (B1235776), proceeds efficiently. libretexts.orgorgsyn.org These reactions are often catalyzed by a base and can even be accelerated using microwave activation, which in some cases obviates the need for protecting the indole nitrogen. libretexts.orgorgsyn.org For instance, the reaction of various 3-(2-nitrovinyl)-1H-indoles with acetylacetone or ethyl acetoacetate in the presence of a catalytic amount of potassium isopropoxide has been reported to yield the corresponding Michael adducts. researchgate.net While specific examples with the 5-benzyloxy derivative are not prevalent in the cited literature, the general reactivity pattern is expected to be similar.
The scope of nucleophiles is broad, encompassing aldehydes, which can add to indolylnitroalkenes in the presence of an organocatalyst like (S)-diphenylprolinol trimethylsilyl (B98337) ether to form tryptamine precursors. researchgate.net Furthermore, studies on similar olefinic pyridines show that organolithium reagents can act as effective nucleophiles in Michael additions. nsf.gov
| Nucleophile | Reagents/Conditions | Product Type | Reference |
| 1,3-Dicarbonyl compounds | Base catalysis (e.g., i-PrOK), Microwave activation | Substituted 2-nitroethylindoles | libretexts.orgorgsyn.orgresearchgate.net |
| Aliphatic aldehydes | Organocatalyst (e.g., (S)-diphenylprolinol trimethylsilyl ether) | Optically pure 2-alkyl-3-(1H-indol-3-yl)-4-nitrobutanals | researchgate.net |
| Organolithium reagents | Anhydrous solvent (e.g., THF) | Stabilized anionic intermediates | nsf.gov |
Reductive Transformations of the Nitro Group to Amine Functionalities
The reduction of the nitro group in 5-(benzyloxy)-3-(2-nitrovinyl)-1H-indole is a crucial transformation as it provides a direct route to 5-benzyloxytryptamine, a valuable serotonin (B10506) receptor agonist. wikipedia.orgiiab.mesigmaaldrich.commedchemexpress.com This reduction simultaneously saturates the alkene double bond and converts the nitro group into a primary amine.
A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) in the presence of a hydrogen source like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) is a common and effective method. nih.gov For example, the reduction of a related nitrostyrene (B7858105) derivative to form 4-benzyloxyindole (B23222) was achieved using Raney nickel and hydrazine hydrate. orgsyn.org Another powerful reducing agent is lithium aluminum hydride (LiAlH), which is known to reduce nitroalkenes to the corresponding amines.
| Reagent(s) | Conditions | Product | Reference |
| LiAlH4 | Anhydrous ether or THF | 5-Benzyloxytryptamine | wikipedia.org |
| Raney Nickel, Hydrazine Hydrate | THF/Methanol | 5-Benzyloxytryptamine | orgsyn.org |
| Pd/C, NH4HCO2 | Methanol | 5-Benzyloxytryptamine | nih.gov |
Cycloaddition Reactions Involving the Nitrovinyl Alkene
The electron-deficient alkene of the nitrovinyl group can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of new ring systems. The [3+2] cycloaddition is a notable example, where the nitrovinyl indole reacts with a 1,3-dipole. uchicago.edu These reactions can be used to construct complex polycyclic indole alkaloids.
For instance, dearomative [3+2] cycloadditions between various indoles and vinyldiazo species have been achieved through photoredox catalysis, yielding fused indoline (B122111) compounds. nih.gov While specific studies on this compound are limited, the electronic properties of the nitrovinyl group make it a suitable partner in such transformations. The reaction of 3-nitroindoles with fumaric acid amide esters, controlled by the choice of base, has been shown to produce diverse functionalized pyrrolo[2,3-b]indole (B14758588) derivatives. osi.lv These examples with related indole structures highlight the potential of the nitrovinyl moiety in cycloaddition chemistry.
| Reaction Type | Reactant Partner | Catalyst/Conditions | Product Type | Reference |
| [3+2] Cycloaddition | Vinyldiazo species | Cr(III) photocatalyst | Fused indoline systems | nih.gov |
| [3+2] Cycloaddition | Fumaric acid amide esters | Base (e.g., DBU, t-BuOK) | Pyrrolo[2,3-b]indoles | osi.lv |
| [3+2] Cycloaddition | Azomethine ylides | N/A | Isoindoline derivatives | researchgate.net |
Cascade and Domino Reactions Utilizing the Nitrovinyl Moiety
The reactivity of the nitrovinyl group can initiate cascade or domino reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures. These sequences often begin with a Michael addition, and the resulting intermediate undergoes subsequent intramolecular reactions.
A synthetic approach to indole derivatives bearing a 2-nitroethyl group and a polar azole moiety has been developed through a Michael addition of a 1,3-dicarbonyl compound to a 3-(2-nitrovinyl)-1H-indole, followed by a cyclocondensation with hydrazine or hydroxylamine. researchgate.net This two-step sequence, which can be performed in a one-pot fashion, demonstrates the utility of the Michael adduct as a versatile intermediate for further transformations.
Reactivity of the Indole Nucleus
The indole ring system is electron-rich and generally reactive towards electrophiles, particularly at the C3 position. However, in this compound, the C3 position is already substituted. The reactivity of the indole nucleus in this compound is therefore directed towards the benzene (B151609) ring portion of the indole, which is influenced by the activating, ortho-, para-directing benzyloxy group.
Electrophilic Aromatic Substitution Patterns on the Benzene Ring
The benzyloxy group at the C5 position is an activating group, meaning it increases the electron density of the benzene ring of the indole nucleus, making it more susceptible to electrophilic aromatic substitution (EAS) than benzene itself. libretexts.orgwikipedia.org As an ortho-, para-director, it directs incoming electrophiles primarily to the C4 and C6 positions. The C7 position is also a potential site for substitution, though generally less favored. The strong electron-withdrawing nature of the 3-(2-nitrovinyl) group can deactivate the indole system to some extent, but the powerful activating effect of the benzyloxy group is expected to dominate the regioselectivity on the benzene portion of the ring.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For example, the nitration of 2-iodobenzoic acid, a related substituted benzene, with nitric and sulfuric acid results in the introduction of a nitro group. beilstein-journals.org In the case of 5-(benzyloxy)indole, a precursor to the title compound, it is a known reactant in metal-free Friedel-Crafts alkylation reactions. sigmaaldrich.com This indicates that the benzene ring of the 5-benzyloxyindole (B140440) system is sufficiently activated to undergo such transformations. The precise outcome of EAS reactions on this compound would depend on the specific reaction conditions and the nature of the electrophile.
| Reaction Type | Reagents | Expected Position of Substitution | Reference |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | C4, C6 | sigmaaldrich.com |
| Nitration | HNO3, H2SO4 | C4, C6 | beilstein-journals.org |
| Halogenation | X2, Lewis acid (e.g., FeX3) | C4, C6 | wikipedia.org |
Nucleophilic Reactivity at the Indole Nitrogen (N1) and C2-Position
The indole ring system possesses two primary sites for nucleophilic attack after deprotonation: the N1-position and the C2-position. The N-H proton of the indole is weakly acidic and can be removed by a suitable base to generate an indolyl anion. This anion can then react with various electrophiles. For instance, the N1-position can be readily alkylated or acylated. The tosylation of the related 5-benzyloxy-3-methylindole has been demonstrated, suggesting that similar N-functionalization of this compound is feasible. researchgate.netwikipedia.org
Direct functionalization of the C2-position of a 3-substituted indole is often more challenging due to the inherent reactivity of the C3-position. However, methods for C2-lithiation followed by reaction with an electrophile have been developed for some indole derivatives. sci-hub.se This typically requires the use of a directing group or a specific substitution pattern to favor C2-metalation over other positions. For 3-substituted indoles, direct C-H functionalization at the C2-position can be achieved using transition metal catalysis, often requiring a directing group at the N1-position. researchgate.netnsf.gov The presence of the electron-withdrawing nitrovinyl group at the C3-position might influence the electronic properties of the indole ring, potentially affecting the regioselectivity of such reactions.
Dearomatization Strategies for Novel Indoline Derivatives
The conversion of the aromatic indole ring into a non-aromatic indoline scaffold is a valuable transformation for accessing a different chemical space and novel molecular architectures. Several strategies can be employed for the dearomatization of this compound.
One of the most common methods for the synthesis of indolines from indoles is catalytic hydrogenation. researchgate.net This reaction typically involves the use of a heterogeneous catalyst, such as platinum on carbon (Pt/C), under a hydrogen atmosphere. The hydrogenation of the indole nucleus can sometimes be challenging and may require acidic activation to proceed efficiently. researchgate.net The nitrovinyl group is also susceptible to reduction under these conditions, which can lead to the simultaneous reduction of both the indole ring and the nitro group, affording 3-(2-aminoethyl)-5-(benzyloxy)indoline.
Alternative reduction methods that can achieve dearomatization include the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst, or transfer hydrogenation protocols. nih.govnih.gov Asymmetric dearomatization reactions have also been developed, allowing for the stereoselective synthesis of chiral indoline derivatives. nih.govnih.gov These methods often employ chiral catalysts to control the facial selectivity of the reduction.
| Reaction | Reagents and Conditions | Product | Reference |
| Catalytic Hydrogenation | H₂, Pt/C, p-toluenesulfonic acid, water | 5-(Benzyloxy)-3-(2-aminoethyl)indoline | researchgate.net |
| Transfer Hydrogenation | Cobalt(III)-Carbene Radical, 1,5-HAT | Substituted Indolines | nih.govnih.gov |
| Asymmetric Dearomatization | Chiral Phosphoric Acid, Azodicarboxylates | Chiral Fused Indolines | nih.gov |
Transformations Involving the Benzyloxy Moiety
The benzyloxy group at the 5-position serves as a protecting group for the phenol (B47542) functionality and also influences the reactivity of the indole ring.
The removal of the benzyl (B1604629) protecting group to unveil the 5-hydroxyindole (B134679) is a key transformation that can be achieved through various methods. The most common and mild method is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source. researchgate.net This method is often compatible with a wide range of other functional groups. However, the presence of the reducible nitrovinyl group in this compound presents a challenge, as it may also be reduced under these conditions.
Alternative deprotection methods that avoid the use of molecular hydrogen include transfer hydrogenolysis or the use of Lewis acids. For instance, boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) has been shown to selectively cleave benzyl ethers under mild conditions. organic-chemistry.orgsemanticscholar.org Oxidative cleavage methods using reagents like dichlorodicyanoquinone (DDQ) are also known but might be complicated by the electron-rich nature of the indole ring. nih.gov
Once the 5-hydroxyindole is obtained, the phenolic hydroxyl group can undergo a variety of functional group interconversions. organic-chemistry.orgorganic-chemistry.orgvanderbilt.eduimperial.ac.uk It can be alkylated, acylated, or converted to a triflate, which can then participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The corresponding 3-(2-aminoethyl)-5,7-dihydroxy-1H-indole is a known neurotoxin, highlighting the potential for biological activity in these types of molecules. nih.gov
| Reaction | Reagents and Conditions | Product | Reference |
| Catalytic Hydrogenolysis | H₂, Pd/C, solvent | 5-Hydroxy-3-(2-aminoethyl)indole | researchgate.net |
| Lewis Acid Cleavage | BCl₃·SMe₂, CH₂Cl₂ | 5-Hydroxy-3-(2-nitrovinyl)-1H-indole | organic-chemistry.org |
| O-Alkylation | Alkyl halide, base | 5-Alkoxy-3-(2-nitrovinyl)-1H-indole | organic-chemistry.org |
| O-Acylation | Acyl chloride, base | 5-Acyloxy-3-(2-nitrovinyl)-1H-indole | organic-chemistry.org |
The benzyloxy group at the 5-position is an electron-donating group, which activates the benzene ring of the indole nucleus towards electrophilic aromatic substitution. As an ortho, para-director, it is expected to direct incoming electrophiles primarily to the C4 and C6 positions of the indole ring. This directing effect can be harnessed to achieve regioselective functionalization of the indole core.
For instance, in Friedel-Crafts reactions, halogenations, or nitrations, the substitution is anticipated to occur preferentially at the C4 and C6 positions, ortho and para to the benzyloxy group, respectively. The relative ratio of the C4 and C6 substituted products would depend on the specific reaction conditions and the steric hindrance posed by the reactants. This directing effect is crucial for the synthesis of polysubstituted indole derivatives with defined substitution patterns. nih.gov
Derivatization for Specialized Research Applications
The scaffold of this compound is a valuable starting material for the generation of compound libraries for biological screening.
The 3-(2-nitrovinyl)indole moiety is a well-established precursor for the synthesis of tryptamine derivatives. tci-thaijo.org The reduction of the nitrovinyl group to an aminoethyl group provides a handle for further diversification. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a nickel catalyst. tci-thaijo.org
Incorporation into Complex Molecular Architectures for Advanced Investigations
The strategic positioning of the benzyloxy and nitrovinyl functional groups on the indole scaffold renders this compound a versatile building block for the synthesis of intricate molecular architectures. Its reactivity allows for the construction of polycyclic and substituted indole derivatives, which are of significant interest for advanced investigations in medicinal chemistry and materials science. The primary transformation pathways involve the reduction of the nitrovinyl group to form tryptamine derivatives and cycloaddition reactions that lead to the formation of fused heterocyclic systems such as carbazoles.
The reduction of the 3-(2-nitrovinyl) moiety is a fundamental transformation that opens a gateway to a wide array of tryptamine derivatives. Tryptamines are a critical pharmacophore found in numerous biologically active compounds and natural products. The conventional method for this reduction utilizes powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, alternative and milder methods have been developed. For instance, a two-step reduction using sodium borohydride (NaBH₄) to first yield the 3-(2-nitroethyl)indole, followed by treatment with a nickel(II) acetate (B1210297) (Ni(OAc)₂) catalyst and NaBH₄, provides an efficient route to the corresponding tryptamine. tci-thaijo.org This approach is particularly valuable when sensitive functional groups that are intolerant to harsh reducing agents are present in the molecule. tci-thaijo.org The resulting 5-(benzyloxy)tryptamine can then be further elaborated into more complex structures for various research applications, including the development of novel therapeutic agents.
Another significant pathway for the incorporation of this compound into complex architectures is through cycloaddition and electrocyclization reactions. The electron-deficient nitrovinyl group acts as a competent dienophile or can participate in intramolecular cyclizations, leading to the formation of fused polycyclic systems. Research has demonstrated that 3-(2-nitrovinyl)indoles can undergo thermal electrocyclization to produce benzo[a]carbazoles and naphtho[2,1-a]carbazoles. nih.gov These reactions typically require high temperatures, often facilitated by microwave irradiation, to drive the cyclization and subsequent aromatization. nih.gov
Furthermore, Diels-Alder reactions of 3-(2-nitrovinyl)indoles with various dienophiles provide a direct route to carbazole (B46965) frameworks. google.com The carbazole nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The resulting complex molecules, such as those with fused carbazole systems, have been investigated for their potential as antiproliferative agents, particularly under hypoxic conditions found in solid tumors. nih.gov The 5-benzyloxy substituent in these complex molecules can serve as a handle for further functionalization or can be deprotected to the corresponding phenol, allowing for the exploration of structure-activity relationships. The analogous compound, 5-methoxy-3-(2-nitrovinyl)indole, has been used as a reactant in the preparation of mitogen-activated protein kinase 2 (MK-2) inhibitors, highlighting the potential of such scaffolds in targeted drug discovery. scbt.com
The table below summarizes key transformations of the parent compound into more complex molecular structures for advanced study.
| Starting Material | Transformation Pathway | Resulting Complex Architecture | Area of Advanced Investigation | Reference |
|---|---|---|---|---|
| This compound | Reduction of the nitrovinyl group | 5-(Benzyloxy)tryptamine derivatives | Synthesis of potential therapeutic agents and natural product analogues | tci-thaijo.org |
| This compound | Electrocyclization | Benzo[a]carbazole derivatives | Development of antiproliferative agents for cancer research | nih.gov |
| This compound | Diels-Alder Reaction | Carbazole derivatives | Exploration of novel scaffolds for medicinal chemistry | google.com |
Advanced Spectroscopic and Computational Characterization of the Chemical Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a definitive structural assignment of 5-(Benzyloxy)-3-(2-nitrovinyl)-1H-indole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential.
Proton NMR (¹H NMR) Applications for Proton Environments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm).
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H on Indole-NH | 8.0 - 8.5 | br s | - |
| Vinyl-H (α to NO₂) | 7.5 - 8.0 | d | ~13-16 (trans) |
| Vinyl-H (β to Indole) | 7.0 - 7.5 | d | ~13-16 (trans) |
| Indole-H2 | 7.2 - 7.5 | s | - |
| Indole-H4 | 7.0 - 7.3 | d | ~8-9 |
| Indole-H6 | 6.8 - 7.1 | dd | ~8-9, ~2-3 |
| Indole-H7 | 7.3 - 7.6 | d | ~8-9 |
| Benzyl-CH₂ | 5.0 - 5.2 | s | - |
| Phenyl-H (ortho, meta, para) | 7.2 - 7.5 | m | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Analyses for Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Indole-C2 | 120 - 125 |
| Indole-C3 | 110 - 115 |
| Indole-C3a | 125 - 130 |
| Indole-C4 | 110 - 115 |
| Indole-C5 | 150 - 155 |
| Indole-C6 | 115 - 120 |
| Indole-C7 | 100 - 105 |
| Indole-C7a | 135 - 140 |
| Vinyl-C (α to NO₂) | 135 - 140 |
| Vinyl-C (β to Indole) | 130 - 135 |
| Benzyl-CH₂ | 70 - 75 |
| Phenyl-C (ipso) | 135 - 140 |
| Phenyl-C (ortho, meta, para) | 125 - 130 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a suite of 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the indole (B1671886) and phenyl rings, as well as the coupling between the two vinyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity between the indole ring, the nitrovinyl group, and the benzyloxy group. For instance, correlations between the benzyl (B1604629) CH₂ protons and the C5 of the indole ring would confirm the position of the benzyloxy substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, providing information about the stereochemistry. For the nitrovinyl group, a strong NOESY correlation between the indole-H2 and the β-vinyl proton would confirm the E-stereochemistry, which is generally expected from the synthesis of such compounds.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₄N₂O₃), the exact mass would be a critical piece of data for confirming its molecular formula.
Expected Mass Spectrometry Data:
Molecular Ion Peak [M]⁺: The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound.
Fragmentation Pattern: The fragmentation pattern in the mass spectrum provides valuable structural information. For nitroaromatic compounds, a common fragmentation is the loss of the nitro group (NO₂). The benzyloxy group is also prone to fragmentation. Key expected fragments would include:
Loss of the nitro group: [M - NO₂]⁺
Cleavage of the benzyl group: [M - C₇H₇]⁺ (loss of benzyl radical) and a prominent peak for the tropylium (B1234903) cation [C₇H₇]⁺ at m/z 91.
Loss of the entire benzyloxy group: [M - OC₇H₇]⁺
Fragmentation of the indole ring itself.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Alkenyl) | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic/Alkenyl) | 1600 - 1650 | Medium |
| N-O Stretch (Nitro, asymmetric) | 1500 - 1550 | Strong |
| N-O Stretch (Nitro, symmetric) | 1300 - 1350 | Strong |
| C-O Stretch (Ether) | 1200 - 1250 | Strong |
X-ray Crystallography for Solid-State Structural Determination and Conformation
Without experimental data, it is not possible to provide the specific crystallographic parameters. However, it is a critical technique that would provide the ultimate structural proof for this compound.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling serve as powerful tools in modern chemical research, providing deep insights into molecular properties and transformations that can be difficult or impossible to observe through experimentation alone. For a molecule such as this compound, these methods can elucidate its fundamental electronic characteristics, preferred three-dimensional shapes, and the energetic pathways of its reactions. This computational approach allows for a theoretical framework to rationalize observed chemical behavior and to predict new, undiscovered reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine ground-state energies, molecular geometries, and various electronic properties.
For this compound, DFT calculations would typically be initiated with a geometry optimization. This process finds the lowest energy arrangement of the atoms, providing a precise model of the molecule's structure, including bond lengths and angles. Once the optimized geometry is obtained, further calculations can be performed to derive key electronic descriptors.
Key Electronic Properties Investigated by DFT:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the electron-rich indole and benzyloxy groups would contribute significantly to the HOMO, while the electron-withdrawing nitrovinyl group would dominate the LUMO.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals regions of positive and negative potential, identifying sites prone to electrophilic or nucleophilic attack. In this molecule, negative potential (red/yellow) would be expected around the oxygen atoms of the nitro and benzyloxy groups, while the hydrogen on the indole nitrogen and the vinyl protons would likely show positive potential (blue).
A hypothetical data table for such calculated properties, based on typical DFT outputs, is presented below.
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Property | Predicted Value/Location | Significance |
|---|---|---|
| HOMO Energy | ~ -6.0 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | ~ -2.5 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | ~ 3.5 eV | Relates to chemical reactivity and stability |
| MEP Negative Region | Nitro group oxygen atoms | Likely site for electrophilic attack |
| MEP Positive Region | Indole N-H proton | Likely site for nucleophilic interaction or deprotonation |
The biological activity and reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them.
This analysis involves systematically rotating the molecule's single bonds and calculating the potential energy at each step. The key rotatable bonds in this compound are:
The C-O bond of the benzyloxy group.
The O-CH₂ bond of the benzyloxy group.
The C-C single bond connecting the indole ring to the vinyl group.
Table 2: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Description | Expected Influence on Conformation |
|---|---|---|
| C4-C5-O-CH₂ | Rotation around the C5-O bond | Determines the orientation of the benzyloxy group relative to the indole plane. |
| C5-O-CH₂-C(phenyl) | Rotation around the O-CH₂ bond | Affects the position of the benzyl ring. |
The results of such an analysis would reveal whether certain conformers are significantly more populated at room temperature and how much energy is required to interconvert between them.
Computational chemistry is instrumental in mapping the pathways of chemical reactions, providing a detailed picture of how reactants are converted into products. For this compound, a key reaction of interest is its behavior as a Michael acceptor, owing to the highly electrophilic nature of the nitrovinyl group.
To study a reaction mechanism, such as the Michael addition of a nucleophile, computational chemists would model the entire reaction coordinate. This involves:
Locating Reactants and Products: The geometries and energies of the starting materials (indole derivative and nucleophile) and the final product are calculated.
Identifying Transition States (TS): A transition state is the highest energy point along the reaction pathway. Locating the TS is the most critical part of the calculation. Its structure reveals the geometry of the molecule as bonds are being broken and formed. The energy of the TS determines the activation energy of the reaction, which is directly related to the reaction rate.
Finding Intermediates: If the reaction is not a single step, stable intermediates (local minima on the potential energy surface) are also located. For instance, a Michael addition proceeds through a resonance-stabilized carbanion intermediate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the reactants and products (or intermediates), confirming that the located TS is correct for the reaction of interest.
Computational studies on similar reactions, such as the cycloaddition of nitroethene, have demonstrated that these processes can be modeled with high accuracy, clarifying whether they proceed through stepwise or concerted mechanisms. For this compound, such studies could predict the regioselectivity and stereoselectivity of its reactions and explain how factors like the solvent or the nature of the nucleophile influence the outcome.
Explorations of Research Applications and Potential in Chemical Biology
Design and Synthesis of Advanced Indole-Based Building Blocks for Chemical Synthesis
The strategic placement of the benzyloxy and nitrovinyl functionalities on the indole (B1671886) ring makes 5-(benzyloxy)-3-(2-nitrovinyl)-1H-indole a highly sought-after precursor for the synthesis of more complex and functionally diverse indole derivatives. The benzyloxy group at the 5-position serves as a protecting group for the hydroxyl functionality, which is a common feature in many biologically active indoles, including the neurotransmitter serotonin (B10506). This protection allows for selective reactions to be carried out on other parts of the molecule without affecting the 5-hydroxy group.
The C3-(2-nitrovinyl) group is a particularly versatile synthetic handle. It can participate in a variety of chemical transformations, including Michael additions, reductions, and cycloadditions, to introduce a wide range of substituents and ring systems at this crucial position of the indole nucleus. The electron-withdrawing nature of the nitro group activates the vinyl double bond for nucleophilic attack, making it an excellent Michael acceptor. This reactivity has been exploited to construct more elaborate indole-based scaffolds.
For instance, the reduction of the nitrovinyl group is a common strategy to produce tryptamine (B22526) derivatives, which are central to many natural products and pharmaceuticals. The choice of reducing agent can influence the final product, allowing for controlled synthesis of either the corresponding nitroalkane or the primary amine.
Contributions to Medicinal Chemistry Scaffold Development (excluding human clinical data)
The indole nucleus is a recurring motif in numerous approved drugs and clinical candidates. The ability of this compound to serve as a precursor to a variety of tryptamine and other indole-based structures positions it as a significant contributor to the development of new medicinal chemistry scaffolds.
Precursors for the Synthesis of Biologically Active Natural Products and Alkaloids
A significant application of this compound lies in its role as a precursor for the synthesis of tryptamine and its derivatives, which form the backbone of a multitude of biologically active natural products and alkaloids. The synthesis of these complex molecules often relies on the initial construction of a suitably functionalized tryptamine unit.
The reduction of the nitrovinyl group in 3-(2-nitrovinyl)indoles is a well-established method for preparing tryptamines. While various reducing agents can be employed, the use of lithium aluminum hydride (LiAlH₄) is common for the complete reduction to the amine. However, alternative methods using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of catalysts such as nickel(II) acetate (B1210297) can also be effective and may offer milder reaction conditions. nih.gov
A classic example highlighting the utility of a related precursor is the Speeter and Anthony tryptamine synthesis, which utilizes 5-benzyloxy-3-indol-glyoxylyl chloride to produce N-benzyl-5-benzyloxytryptamine. prepchem.com This synthesis underscores the importance of the 5-benzyloxyindole (B140440) core in accessing tryptamine derivatives that can be further elaborated into more complex targets. The 5-benzyloxy group can be readily deprotected at a later stage to reveal the 5-hydroxy functionality, which is crucial for the biological activity of many tryptamine-based compounds, including serotonin.
While direct and specific examples of the conversion of this compound to a wide range of named natural products are not extensively detailed in publicly available literature, its structural similarity to key intermediates in established synthetic routes strongly suggests its potential as a versatile starting material for accessing various indole alkaloids.
Rational Design of Ligands for Molecular Target Research
The development of potent and selective ligands for specific biological targets is a cornerstone of modern drug discovery. The indole scaffold is frequently found in the active sites of various enzymes and receptors, making it an attractive framework for ligand design. The functional handles present in this compound offer multiple points for diversification, enabling the rational design of focused libraries of compounds to probe protein-ligand interactions.
A pertinent example of the utility of a closely related compound is the use of 5-methoxy-3-(2-nitrovinyl)indole as a reactant in the preparation of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) inhibitors. scbt.comnih.gov Kinases are a major class of drug targets, and the development of selective inhibitors is an area of intense research. ed.ac.uk The structural and electronic similarities between the 5-benzyloxy and 5-methoxy groups suggest that this compound could similarly serve as a valuable starting material for the synthesis of novel kinase inhibitors. The benzyloxy group offers the additional advantage of being readily cleavable to the corresponding 5-hydroxyindole (B134679), which can form key hydrogen bonding interactions within a protein's active site.
The general strategy involves utilizing the reactive nitrovinyl group to introduce various pharmacophoric features through Michael addition or other transformations, while the 5-benzyloxy group can be retained or removed to modulate solubility, membrane permeability, and target engagement. This modular approach allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of new indole-based scaffolds.
Applications in Materials Science Research
The unique photophysical and electronic properties of the indole ring have led to its incorporation into a variety of advanced materials. The extended π-system of indole derivatives can be tuned through substitution to create organic molecules with interesting optical and electronic characteristics.
Development of Organic Electronic Devices and Sensors Based on Indole Frameworks
Indole-containing compounds have been investigated for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-rich nature of the indole nucleus makes it a good hole-transporting material. The properties of these materials can be finely tuned by introducing electron-donating or electron-withdrawing groups.
While specific research detailing the application of this compound in organic electronic devices is not prominent, the structural components of the molecule are relevant to the design of such materials. The nitro group is a strong electron-withdrawing group, and its conjugation with the indole ring can significantly influence the electronic properties of the molecule, potentially leading to materials with interesting charge-transport characteristics. Further research in this area could explore the synthesis of polymers or oligomers incorporating the this compound unit to evaluate their performance in electronic devices.
Utilization as Fluorescent Probes for Chemical Research and Imaging Studies
Fluorescent molecules are indispensable tools in chemical biology for visualizing and studying biological processes. The indole ring of tryptophan is intrinsically fluorescent, and synthetic indole derivatives with enhanced or environment-sensitive fluorescence are of great interest as probes.
The fluorescence properties of indole derivatives are highly dependent on the nature and position of substituents. The introduction of a nitro group, as in this compound, often leads to quenching of fluorescence due to its strong electron-withdrawing nature. However, the chemical reactivity of the nitrovinyl group presents an opportunity to convert it into other functionalities that could restore or even enhance fluorescence. For example, reaction of the nitrovinyl group to form different heterocyclic systems could lead to new compounds with desirable photophysical properties.
While there is no specific data found on the fluorescent properties of this compound itself, the broader class of indole derivatives has been explored for these applications. For instance, novel indolyl-thiazolo-triazines and indole-3-carbaldehyde Schiff bases have been synthesized and shown to possess high fluorescence quantum yields, suggesting their potential as efficient metal-free organic fluorescent and semiconductor materials. nih.gov This indicates that with appropriate chemical modification, the scaffold of this compound could be transformed into valuable fluorescent probes for research and imaging studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
